
アントラセン-2,6-ジアミン
概要
説明
Anthracene-2,6-diamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of two amine groups attached to the 2nd and 6th positions of the anthracene structure
科学的研究の応用
Anthracene-2,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
Target of Action
Anthracene-2,6-diamine is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties .
Mode of Action
Anthracene derivatives are known for their intrinsic luminescent properties . They interact with light, leading to emission (luminescence, i.e., fluorescence or phosphorescence) and quenching . This interaction with light is a key aspect of their mode of action.
Biochemical Pathways
Anthracene derivatives, such as Anthracene-2,6-diamine, can affect various biochemical pathways. For instance, anthracene biodegradation by certain bacterial species involves different metabolic pathways . .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 4924±180 °C and a predicted density of 1283±006 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
Anthracene has been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . It causes the shrinkage of the catalase skeleton and alters the microenvironment of chromophores of catalase .
生化学分析
Biochemical Properties
The biochemical properties of Anthracene-2,6-diamine are not well-studied. It is known that anthracene and its derivatives can interact with various biomolecules. For instance, anthracene has been shown to cause oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is plausible that Anthracene-2,6-diamine may have similar interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels
Molecular Mechanism
The molecular mechanism of Anthracene-2,6-diamine is not well-understood. Anthracene and its derivatives have been shown to interact with various biomolecules. For instance, anthracene was shown to interact with His74 by “arene-arene” force and bind to the DNA molecule by groove binding mode
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Anthracene-2,6-diamine in laboratory settings. Anthracene and its derivatives have been studied for their effects over time
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Anthracene-2,6-diamine in animal models. Anthracene and its derivatives have been studied for their effects in animal models
Metabolic Pathways
Anthracene and its derivatives have been studied for their involvement in various metabolic pathways
Transport and Distribution
There is currently no specific information available on the transport and distribution of Anthracene-2,6-diamine within cells and tissues. Anthracene and its derivatives have been studied for their transport and distribution
Subcellular Localization
There is currently no specific information available on the subcellular localization of Anthracene-2,6-diamine. Anthracene and its derivatives have been studied for their subcellular localization
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,6-diamine typically involves the nitration of anthracene to form 2,6-dinitroanthracene, followed by reduction to yield the diamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to produce anthracene-2,6-diamine.
Industrial Production Methods: Industrial production of anthracene-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient nitration and reduction reactions. The use of advanced catalytic systems and optimized reaction conditions enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions: Anthracene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted anthracene derivatives.
類似化合物との比較
Anthracene-9,10-diamine: Similar structure but with amine groups at the 9th and 10th positions.
Anthracene-2,3-diamine: Amine groups at the 2nd and 3rd positions.
Anthracene-1,8-diamine: Amine groups at the 1st and 8th positions.
Uniqueness: Anthracene-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene diamines. This makes it particularly valuable for applications in optoelectronics and as a fluorescent probe in biological research.
特性
IUPAC Name |
anthracene-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOSWMZHKZFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563403 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46710-42-3 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


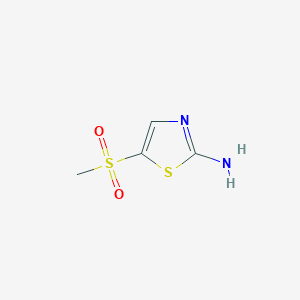
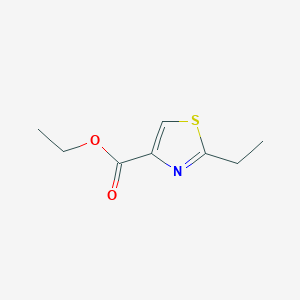
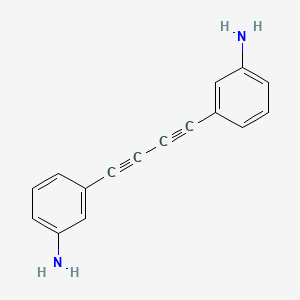
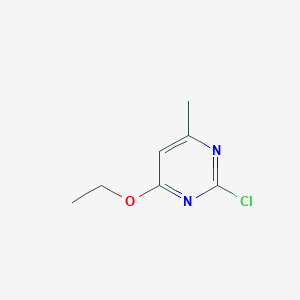
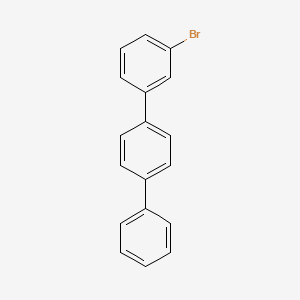

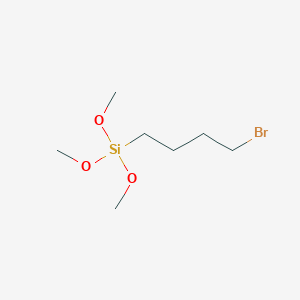
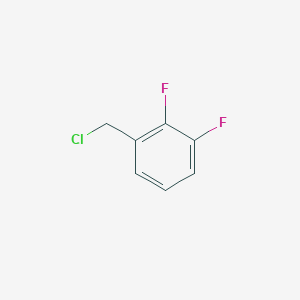
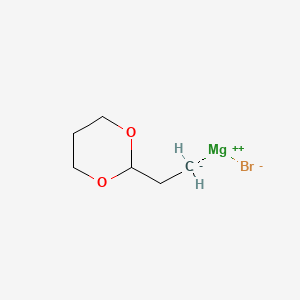
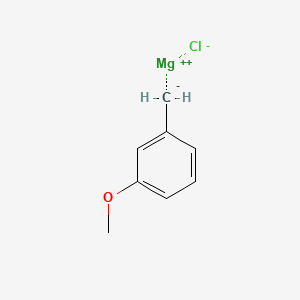
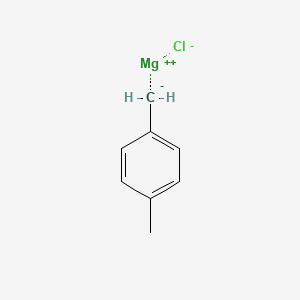
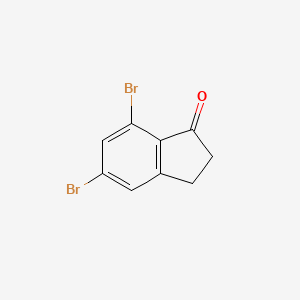
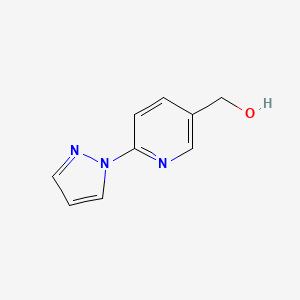
![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)
